5-Bromo-2-methoxynicotinic acid
Overview
Description
5-Bromo-2-methoxynicotinic acid is a chemical compound that is part of a broader class of brominated pyridines. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom and the methoxy group on the pyridine ring makes it a versatile building block for various chemical reactions.
Synthesis Analysis
The synthesis of related brominated pyridine compounds has been explored in various studies. For instance, an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid was investigated, highlighting the potential for mild reaction conditions without the need for hazardous solvents or catalysts . Another study described a large-scale preparation method for 5-bromo-2-hydroxynicotinic acid, which avoids the use of elemental bromine by using sodium hypobromite, indicating a safer and more efficient synthesis approach . Although these methods do not directly describe the synthesis of 5-bromo-2-methoxynicotinic acid, they provide insights into the types of reactions and conditions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 5-bromo-2-methoxynicotinic acid would consist of a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. The presence of these functional groups is expected to influence the reactivity and interaction of the molecule with other chemical species. The studies provided do not directly analyze the molecular structure of 5-bromo-2-methoxynicotinic acid but do involve compounds with similar structural features, which can be informative for understanding its chemical behavior .
Chemical Reactions Analysis
The chemical reactivity of brominated pyridines is well-documented, with bromine serving as a good leaving group in nucleophilic substitution reactions. For example, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involved multiple steps including methoxylation, oxidation, and bromination, demonstrating the complex reactions that these molecules can undergo . These reactions are relevant to the analysis of 5-bromo-2-methoxynicotinic acid as they provide a basis for understanding how the bromine and methoxy groups can participate in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-methoxynicotinic acid would be influenced by its functional groups. The bromine atom would increase the molecular weight and could affect the boiling and melting points of the compound. The methoxy group could impact the solubility of the compound in organic solvents. While the provided papers do not directly report the physical and chemical properties of 5-bromo-2-methoxynicotinic acid, they do offer information on similar compounds that can be used to infer its properties. For instance, the synthesis of an intermediate of naproxen, which involves bromination and acylation steps, suggests that these compounds are likely to have high reactivity and potentially good yields under optimized conditions .
Scientific Research Applications
Synthesis and Industrial Applications
- Large-Scale Preparation : An improved method for large-scale preparation of 5-Bromo-2-hydroxynicotinic acid, a derivative of 5-Bromo-2-methoxynicotinic acid, has been developed. This process uses sodium hypobromite generated from sodium bromide and bleach solution, providing a safe and high-yield method without hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).
- Industrial Process Scale-Up : A key intermediate for the synthesis of SGLT2 inhibitors (diabetes therapy), 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively from dimethyl terephthalate. This scalable process significantly reduces costs and increases yield (Zhang et al., 2022).
Biochemical Research and Applications
- Electrocatalytic Synthesis : The electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes from compounds like 2-amino-5-bromopyridine, a related compound to 5-Bromo-2-methoxynicotinic acid, has been studied. This synthesis occurs under mild conditions, showing potential for efficient biochemical production (Gennaro et al., 2004).
- Antiprotozoal Activity : Derivatives of 2-aminonicotinic acid, closely related to 5-Bromo-2-methoxynicotinic acid, have been synthesized and tested for antiproliferative activity against human tumor cell lines, demonstrating potential as antiprotozoal agents (Liszkiewicz et al., 2003).
Antioxidant Properties
- Natural Antioxidants : Bromophenols, which are structurally similar to 5-Bromo-2-methoxynicotinic acid, have been isolated from marine algae and exhibit potent antioxidant activities, stronger than some synthetic antioxidants. This suggests the potential of related compounds in food preservation and health applications (Li et al., 2011).
Safety And Hazards
5-Bromo-2-methoxynicotinic acid is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
5-bromo-2-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXURQPRRMPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559520 | |
Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxynicotinic acid | |
CAS RN |
54916-66-4 | |
Record name | 5-Bromo-2-methoxy-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54916-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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